molecular formula C11H13Cl2N B15240397 N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine

N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine

Cat. No.: B15240397
M. Wt: 230.13 g/mol
InChI Key: FOURFVVJPYVVCK-UHFFFAOYSA-N
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Description

N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine is a cyclopropylamine derivative featuring a 2,5-dichlorophenyl-substituted ethyl group. Key structural attributes include:

  • Molecular formula: C₁₁H₁₃Cl₂N (inferred from CID 16795831, which has C₁₁H₁₄ClN with a single chlorine atom) .
  • Functional groups: A cyclopropane ring, primary amine, and dichlorinated aromatic system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

N-[1-(2,5-dichlorophenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C11H13Cl2N/c1-7(14-9-3-4-9)10-6-8(12)2-5-11(10)13/h2,5-7,9,14H,3-4H2,1H3

InChI Key

FOURFVVJPYVVCK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorophenyl ethyl ketone and cyclopropylamine.

    Reaction Conditions: The ketone undergoes reductive amination with cyclopropylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of phenol or aniline derivatives.

Scientific Research Applications

N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine and related compounds:

Compound Name Molecular Formula Key Functional Groups Chlorine Substituents Pharmacological Target (Inferred)
This compound C₁₁H₁₃Cl₂N Cyclopropane, amine, dichlorophenyl 2,5-positions Sigma receptors (analog-based)
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) C₁₆H₂₂Cl₂N₂ Pyrrolidine, tertiary amine, dichlorophenyl 3,4-positions Sigma-1 receptor antagonist
BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine) C₁₄H₂₁Cl₂N₂ Dimethylamine, tertiary amine, dichlorophenyl 3,4-positions Sigma-1 receptor antagonist
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine (CID 16795831) C₁₁H₁₄ClN Cyclopropane, amine, monochlorophenyl 2-position Not specified
(+)-MR200 (methyl 2-[[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl]-1-phenylcyclopropanecarboxylate) C₂₄H₂₇ClN₂O₃ Cyclopropane carboxylate, piperidine, chlorophenyl 4-position Sigma receptor modulator

Key Observations :

  • Chlorine positioning : The 2,5-dichloro substitution in the target compound contrasts with the 3,4-dichloro substitution in BD 1008/1047, which may alter receptor binding specificity due to steric and electronic effects .
  • Amine vs. carboxamide : Unlike BD compounds (tertiary amines) or carboxamide derivatives (e.g., 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide), the primary amine in the target compound could enhance hydrogen-bonding interactions .

Pharmacological and Receptor Binding Comparisons

While direct data for this compound are unavailable, analogs like BD 1008 and BD 1047 provide context:

  • BD 1008/1047: These sigma-1 receptor antagonists exhibit high affinity (Ki < 10 nM) due to their 3,4-dichlorophenyl groups and tertiary amine structures .
  • CID 16795831: The monochloro analog lacks the second chlorine atom, which likely diminishes its binding affinity compared to dichloro derivatives .
  • Functional group impact : Cyclopropane rings (as in the target compound and CID 16795831) confer rigidity, possibly stabilizing receptor-ligand interactions compared to flexible ethylamine chains in BD compounds .

Biological Activity

N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine is a compound that has attracted attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropanamine structure, which includes a 2,5-dichlorophenyl group. Its molecular formula is C12H14Cl2NC_{12}H_{14}Cl_2N, and it has a molecular weight of 248.12 g/mol. The presence of chlorine atoms on the phenyl ring significantly influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Amine Formation : The starting materials undergo nucleophilic substitution reactions to form the amine.
  • Cyclization : The cyclopropane ring is formed through specific cyclization reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits notable biological activity across various systems:

  • Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication in cell cultures, although specific viral targets remain to be fully elucidated.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways relevant to diseases such as cancer and viral infections.

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and the dichlorophenyl group contribute to its binding affinity and specificity.

Key Mechanisms:

  • Enzyme Binding : The compound may bind to active sites on enzymes, altering their activity.
  • Signal Modulation : It can modulate signaling pathways by interacting with specific receptors.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
N-[1-(2,4-Dichlorobenzyl)ethyl]cyclopropanamineCyclopropanamineContains a different dichlorobenzene substituent
N-{[1-(4-Chlorophenyl)ethyl]cyclopropanamine}CyclopropanamineFeatures a para-chloro substituent
N-[1-(2-Methylphenyl)ethyl]cyclopropanamineCyclopropanamineLacks halogen substituents; contains a methyl group

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antiviral Efficacy Study : A study demonstrated that the compound exhibited significant antiviral activity against specific viruses in vitro. Further research is needed to explore its efficacy in vivo.
  • Enzyme Inhibition Assay : In enzyme assays, this compound showed promising inhibition rates for target enzymes involved in metabolic pathways associated with cancer.
  • Toxicological Assessment : Preliminary toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, although long-term studies are necessary.

Q & A

Q. How can researchers resolve conflicting data between in vitro potency and in vivo efficacy?

  • Answer :
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with target engagement .
  • Tissue distribution studies : Use quantitative whole-body autoradiography (QWBA) to assess compound accumulation in target organs .

Emerging Research Directions

Q. What novel applications are emerging for this compound in chemical biology?

  • Answer :
  • Photoaffinity labeling : Incorporate a diazirine or benzophenone group to map target proteins in live cells .
  • PROTAC development : Conjugate the compound to an E3 ligase ligand to degrade disease-related proteins .

Q. How can structural analogs of this compound be rationally designed to improve selectivity?

  • Answer :
  • Bioisosteric replacement : Substitute chlorine with trifluoromethyl or methylsulfonyl groups to modulate electronic properties .
  • Stereochemical optimization : Synthesize enantiomers and test for target affinity (e.g., chiral HPLC separation) .

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